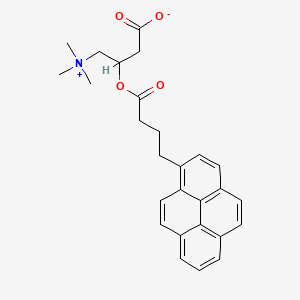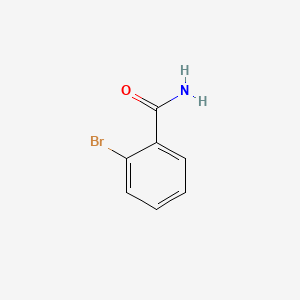
2-溴苯甲酰胺
描述
2-Bromobenzamide is an organic compound with the molecular formula C₇H₆BrNO. It is a derivative of benzamide where a bromine atom is substituted at the second position of the benzene ring. This compound is known for its applications in organic synthesis and various chemical reactions.
科学研究应用
2-Bromobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research into its derivatives has shown potential in developing pharmaceuticals with various therapeutic effects.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: 2-Bromobenzamide can be synthesized through several methods. One common method involves the bromination of benzamide using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures.
Industrial Production Methods: In industrial settings, the production of 2-Bromobenzamide may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
化学反应分析
Types of Reactions: 2-Bromobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The amide group can be involved in oxidation or reduction reactions, altering the oxidation state of the compound.
Cyclization Reactions: 2-Bromobenzamide can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Cyclization Reactions: Catalysts such as copper(I) iodide and ligands like 1,10-phenanthroline are used under specific conditions to facilitate cyclization.
Major Products Formed:
Substitution Reactions: Products include various substituted benzamides.
Oxidation Reactions: Products may include oxidized derivatives of benzamide.
Cyclization Reactions: Products include heterocyclic compounds such as benzisothiazolones.
作用机制
The mechanism of action of 2-Bromobenzamide involves its ability to participate in nucleophilic substitution reactions due to the presence of the bromine atom. The amide group can also engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
2-Chlorobenzamide: Similar structure but with a chlorine atom instead of bromine.
2-Iodobenzamide: Contains an iodine atom in place of bromine.
4-Bromobenzamide: Bromine atom is positioned at the fourth position of the benzene ring.
Uniqueness: 2-Bromobenzamide is unique due to its specific reactivity profile, influenced by the bromine atom’s position and the amide group’s presence. This combination allows for a wide range of chemical transformations and applications that may not be as readily achievable with other similar compounds.
属性
IUPAC Name |
2-bromobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNAEZDWNCRWRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50193077 | |
| Record name | 2-Bromobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50193077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4001-73-4 | |
| Record name | 2-Bromobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4001-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromobenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004001734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Bromobenzamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10071 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50193077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.502 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Bromobenzamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84VHS7LS88 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 2-Bromobenzamide in organic synthesis?
A1: 2-Bromobenzamide serves as a versatile building block in organic synthesis, primarily due to its reactivity towards various coupling reactions and its ability to undergo cyclization reactions. [1-16] This makes it a valuable precursor for synthesizing a wide range of heterocyclic compounds, including quinazolinones, isoquinolinones, and isoindolinones. [1-16]
Q2: Can you provide some examples of heterocyclic compounds synthesized using 2-Bromobenzamide as a starting material?
A2: Certainly! 2-Bromobenzamide has been successfully employed in the synthesis of:
- Quinazolinones: Achieved through copper-catalyzed tandem reactions with aldehydes and aqueous ammonia. [, , ]
- Homophthalimides: Synthesized via CuI-catalyzed coupling with β-keto esters. [, ]
- 3-(Imino)isoindolin-1-ones: Obtained through cobalt-catalyzed cyclization reactions with carbodiimides. []
- Isoquinolin-1(2H)-one derivatives: Prepared via heterogeneous copper-catalyzed cascade reactions with β-keto esters. [, ]
- 3-Methyleneisoindolin-1-ones: Generated by CuI/l-proline-catalyzed domino reactions with terminal alkynes. [, , ]
Q3: How does the presence of sulfur impact the reactivity of 2-Bromobenzamide derivatives in radical cyclization reactions?
A3: Research indicates that the presence of sulfur atoms can significantly influence the regioselectivity of aryl radical cyclization reactions involving N-vinylic 2-bromobenzamides. [, ] Specifically, the presence of bis(phenylsulfanyl) groups leads to a 5-exo selective cyclization, resulting in the formation of isoindolones. [, ] This sulfur-controlled selectivity has proven valuable in synthesizing natural products like lennoxamine and chilenine. [, ]
Q4: Can you elaborate on the role of copper catalysts in reactions involving 2-Bromobenzamide?
A4: Copper catalysts are pivotal in facilitating various transformations of 2-Bromobenzamide. For instance, they enable:
- Direct amination: Copper catalysts promote the amination of 2-Bromobenzamide with aqueous ammonia, a crucial step in quinazolinone synthesis. [, , ]
- Coupling reactions: Copper catalysts mediate the coupling of 2-Bromobenzamide with diverse substrates like β-keto esters and terminal alkynes. [, , , , , , ]
- Cascade reactions: Copper catalysts enable multistep transformations involving 2-Bromobenzamide, streamlining the synthesis of complex heterocycles. [, , ]
Q5: Are there alternative catalytic systems besides copper for reactions involving 2-Bromobenzamide?
A5: While copper catalysts are widely employed, other catalytic systems have demonstrated effectiveness in specific reactions. Notably:
- Cobalt catalysts: These catalysts have successfully facilitated the cyclization of 2-Bromobenzamide with carbodiimides to produce 3-(imino)isoindolin-1-ones. []
- Palladium catalysts: These catalysts have been utilized in regioselective direct arylations of heteroarenes using 2-Bromobenzamide derivatives. []
Q6: What is the significance of ligand control in copper-catalyzed reactions using 2-Bromobenzamide?
A6: The choice of ligand in copper-catalyzed reactions involving 2-Bromobenzamide can significantly influence the reaction pathway and product selectivity. [] Careful ligand selection enables the chemoselective synthesis of specific heterocyclic scaffolds. [] For example, appropriate ligands can direct the reaction towards the formation of either dibenzothiazepinones or dibenzoxazepinones. []
Q7: Beyond its use in heterocycle synthesis, are there other notable applications of 2-Bromobenzamide?
A7: While primarily recognized as a building block for heterocycles, 2-Bromobenzamide also finds application in the synthesis of biaryl diamides via Ullmann coupling reactions. [] This reaction, catalyzed by CuI in the presence of Cs2CO3 and TBAB, highlights the versatility of 2-Bromobenzamide in constructing diverse chemical structures. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(6,8-Dimethyl-2,3-dihydropyrrolo[2,3-g]quinolin-1-yl)ethanone](/img/structure/B1207721.png)

![2-[[4-[(2,4-Diaminopteridin-6-ylMethyl-Methylamino]-3,5-Difluorobenzoyl]Amino]Pentanedioic Acid](/img/structure/B1207723.png)
![1-(2,6-Difluorophenyl)-7-chloro-3H-thiazolo[3,4-a]benzimidazole](/img/structure/B1207727.png)
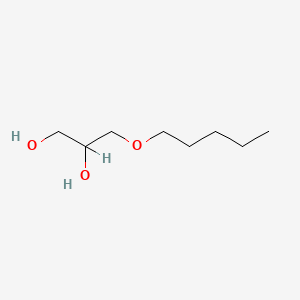
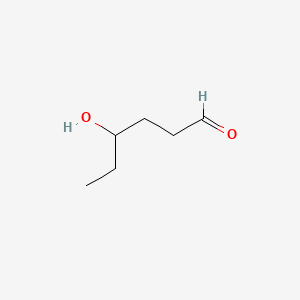
![7-[3-[(4-Iodophenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1207730.png)
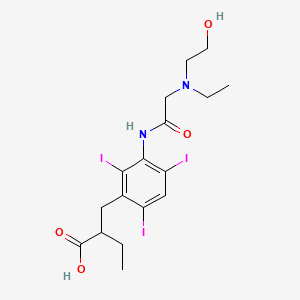
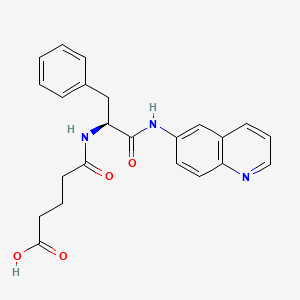
![(2r,3s,4s,5r,6s,11r,13s)-3,5,8,10,13-pentahydroxy-11-methoxy-6,13-dimethyl-4-(methylamino)-3,4,5,6,11,12,13,14-octahydro-2h-2,6-epoxytetraceno[1,2-b]oxocine-9,16-dione](/img/structure/B1207736.png)
